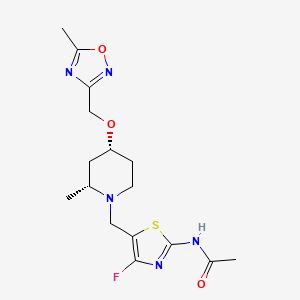
O-GlcNAcase-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-GlcNAcase-IN-4 is a compound that inhibits the enzyme O-GlcNAcase. O-GlcNAcase is responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins, a process known as O-GlcNAcylation. This post-translational modification plays a crucial role in regulating various cellular processes, including transcription, translation, and signal transduction. Dysregulation of O-GlcNAcylation has been linked to several diseases, including cancer, neurodegenerative disorders, and diabetes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-GlcNAcase-IN-4 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This often requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
化学反応の分析
Types of Reactions: O-GlcNAcase-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity against O-GlcNAcase .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced inhibitory activity or improved pharmacokinetic properties. These derivatives are often tested for their efficacy in inhibiting O-GlcNAcase and their potential therapeutic applications .
科学的研究の応用
O-GlcNAcase-IN-4 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of O-GlcNAcylation and its role in cellular processes. In biology, it helps researchers understand the regulation of protein function and the impact of O-GlcNAcylation on various biological pathways. In medicine, this compound is being investigated as a potential therapeutic agent for diseases associated with dysregulated O-GlcNAcylation, such as cancer and neurodegenerative disorders .
作用機序
O-GlcNAcase-IN-4 exerts its effects by inhibiting the activity of O-GlcNAcase, thereby preventing the removal of O-GlcNAc from proteins. This inhibition leads to an accumulation of O-GlcNAcylated proteins, which can alter their function and stability. The molecular targets of this compound include various proteins involved in cellular signaling, transcription, and metabolism. The pathways affected by this inhibition are diverse and can have significant implications for cell function and disease progression .
類似化合物との比較
Similar Compounds: Similar compounds to O-GlcNAcase-IN-4 include other O-GlcNAcase inhibitors such as Thiamet-G and PUGNAc. These compounds also inhibit O-GlcNAcase but may differ in their potency, selectivity, and pharmacokinetic properties .
Uniqueness: this compound is unique in its specific inhibitory activity and its potential therapeutic applications. Compared to other O-GlcNAcase inhibitors, it may offer advantages in terms of efficacy, stability, and safety. Its unique chemical structure allows for targeted inhibition of O-GlcNAcase, making it a valuable tool for research and potential therapeutic development .
特性
分子式 |
C16H22FN5O3S |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
N-[4-fluoro-5-[[(2R,4R)-2-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H22FN5O3S/c1-9-6-12(24-8-14-19-11(3)25-21-14)4-5-22(9)7-13-15(17)20-16(26-13)18-10(2)23/h9,12H,4-8H2,1-3H3,(H,18,20,23)/t9-,12-/m1/s1 |
InChIキー |
FRVXHWNHGWUTQO-BXKDBHETSA-N |
異性体SMILES |
C[C@@H]1C[C@@H](CCN1CC2=C(N=C(S2)NC(=O)C)F)OCC3=NOC(=N3)C |
正規SMILES |
CC1CC(CCN1CC2=C(N=C(S2)NC(=O)C)F)OCC3=NOC(=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purin-2-yl]amino]butanoic acid](/img/structure/B12373013.png)


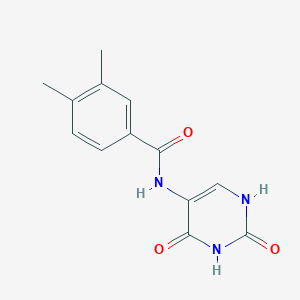

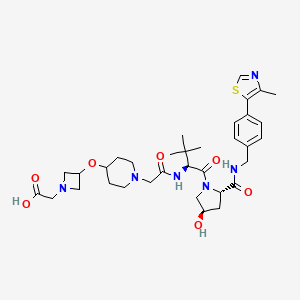
![N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B12373068.png)

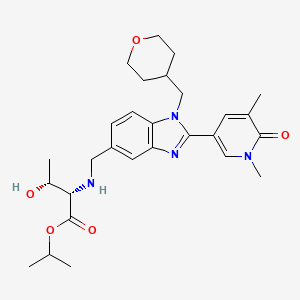
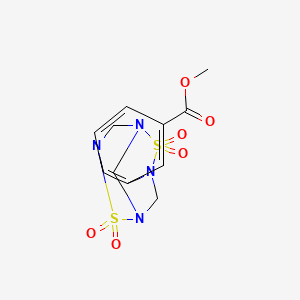
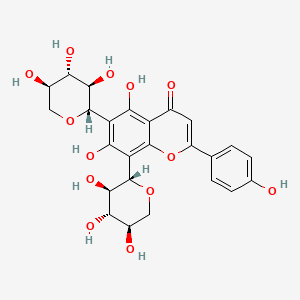


![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)
